molecular formula C6H10O4.C4H10N2<br>C10H20N2O4 B147277 Piperazine adipate CAS No. 142-88-1

Piperazine adipate

Cat. No.: B147277
CAS No.: 142-88-1
M. Wt: 232.28 g/mol
InChI Key: BVEGEKOBSPXUJS-UHFFFAOYSA-N
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Description

Piperazine adipate is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms. It is a salt formed from piperazine and adipic acid. Piperazine was first introduced as an anthelmintic agent in 1953, and it mediates its action by paralyzing parasites, allowing the host body to expel the invading organism .

Biochemical Analysis

Biochemical Properties

Piperazine adipate mediates its anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . This interaction involves enzymes and proteins within the parasite, disrupting their normal function and leading to their expulsion from the host body .

Cellular Effects

This compound has a significant impact on various types of cells, particularly those of parasites. It influences cell function by causing a state of paralysis in the parasites . This paralysis disrupts normal cellular processes within the parasite, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound demonstrates stability and continues to exert its effects on parasites

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At therapeutic doses, slight adverse reactions can occur, particularly in young animals . At higher doses, neurotoxic symptoms can be observed .

Metabolic Pathways

Upon entry into the systemic circulation, this compound is partly oxidized and partly eliminated as an unchanged compound

Transport and Distribution

Given its solubility and its ability to dissolve uric acid, it can be inferred that it may be transported and distributed effectively within the body .

Subcellular Localization

Given its mechanism of action, it can be inferred that it may localize to areas where it can interact with GABA receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperazine adipate can be synthesized by reacting piperazine with adipic acid. The reaction typically involves mixing equimolar amounts of piperazine and adipic acid in a suitable solvent, followed by heating to facilitate the formation of the salt. The reaction can be represented as follows:

C4H10N2+C6H10O4C10H20N2O4\text{C}_4\text{H}_{10}\text{N}_2 + \text{C}_6\text{H}_{10}\text{O}_4 \rightarrow \text{C}_{10}\text{H}_{20}\text{N}_2\text{O}_4 C4​H10​N2​+C6​H10​O4​→C10​H20​N2​O4​

Industrial Production Methods: In industrial settings, this compound is produced by combining piperazine and adipic acid in large reactors. The reaction mixture is heated to ensure complete reaction, and the product is then purified through crystallization or other separation techniques to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Piperazine adipate undergoes various chemical reactions, including:

    Oxidation: Piperazine can be oxidized to form piperazine-2,5-dione.

    Reduction: Reduction of piperazine derivatives can yield piperazine itself.

    Substitution: Piperazine can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.

Major Products:

Scientific Research Applications

Piperazine adipate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Piperazine citrate: Another salt of piperazine used as an anthelmintic.

    Piperazine phosphate: Used in veterinary medicine for similar purposes.

    Piperazine dihydrochloride: A common form of piperazine used in various applications.

Comparison: Piperazine adipate is unique due to its specific combination with adipic acid, which may influence its solubility and bioavailability compared to other piperazine salts. Its effectiveness as an anthelmintic and its specific mechanism of action make it a valuable compound in both medical and industrial applications .

Properties

IUPAC Name

hexanedioic acid;piperazine
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InChI

InChI=1S/C6H10O4.C4H10N2/c7-5(8)3-1-2-4-6(9)10;1-2-6-4-3-5-1/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2
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InChI Key

BVEGEKOBSPXUJS-UHFFFAOYSA-N
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Canonical SMILES

C1CNCCN1.C(CCC(=O)O)CC(=O)O
Source PubChem
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Molecular Formula

C6H10O4.C4H10N2, C10H20N2O4
Record name PIPERAZINE ADIPATE
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DSSTOX Substance ID

DTXSID2059724
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Molecular Weight

232.28 g/mol
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Physical Description

Piperazine adipate appears as odorless white crystalline powder or solid. Slightly acid taste. Melting point 256-257 °C. Dissolves slowly. pH (0.2-0.01 molar aqueous solutions) 5.45. pH (5% solution) 5 - 6. (NTP, 1992)
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Solubility

10 to 50 mg/mL at 63 °F (NTP, 1992)
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CAS No.

142-88-1
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Melting Point

482 °F approximately with decomposition (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does piperazine adipate exert its anthelmintic effect?

A1: this compound acts as a neuromuscular blocking agent in susceptible parasites like Ascaridia galli and Heterakis gallinae. It is believed to cause flaccid paralysis in these worms by blocking the neurotransmitter acetylcholine at the neuromuscular junction. This paralysis prevents the worms from maintaining their position in the host's intestine, leading to their expulsion. [, , , ]

Q2: Is this compound effective against all types of worms?

A2: Research suggests that this compound is primarily effective against ascarids (roundworms) like Ascaridia galli, Toxocara canis, and Parascaris equorum. Its efficacy against other types of worms, such as Heterakis gallinae (a cecal worm), is debated and may be limited. [, , , , , ]

Q3: What factors influence the efficacy of this compound?

A3: Factors influencing this compound efficacy include:

  • Parasite species and developmental stage: Efficacy varies between parasite species, with some being more susceptible than others. [, , ]
  • Dosage and route of administration: Optimal dosages and administration routes are crucial for achieving desired anthelmintic effects. [, , , , ]
  • Host factors: The host's physiology and the presence of other health conditions can influence drug absorption and efficacy. [, ]

Q4: Are there any studies investigating the effect of this compound on the carbohydrate metabolism of parasites?

A4: Yes, studies have demonstrated that this compound can impact the carbohydrate metabolism of Ascaridia galli and Heterakis gallinae. Specifically, it was observed to reduce oxygen uptake and glycogen content while increasing lactic acid levels in these parasites. []

Q5: What is the molecular formula and weight of this compound?

A6: this compound has a molecular formula of C4H10N2 · C6H10O4 and a molecular weight of 232.28 g/mol. [, ]

Q6: Is there information available regarding the spectroscopic data of this compound?

A7: While the provided research papers do not delve into detailed spectroscopic characterization, basic solubility information suggests that this compound exhibits good solubility in acidic environments, which is relevant for its absorption in the stomach. []

Q7: What is known about the toxicity of this compound?

A8: this compound is generally considered safe and well-tolerated. Studies on animals have shown a relatively low toxicity profile. [, , ]

Q8: Are there any reported side effects associated with this compound use?

A9: While generally safe, this compound may cause mild and transient side effects like gastrointestinal upset in some individuals. [, ]

Q9: What are the areas of ongoing research related to this compound?

A9: Current research focuses on:

  • Understanding resistance mechanisms: Investigating how resistance to this compound develops in parasite populations. []
  • Developing new formulations: Exploring novel drug delivery systems to enhance efficacy and bioavailability. [, ]
  • Evaluating potential for new applications: Investigating the potential use of this compound in other therapeutic areas. []

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